3-Amino-3-(2,5-dimethylphenyl)propan-1-ol 3-Amino-3-(2,5-dimethylphenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18226715
InChI: InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

3-Amino-3-(2,5-dimethylphenyl)propan-1-ol

CAS No.:

Cat. No.: VC18226715

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(2,5-dimethylphenyl)propan-1-ol -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 3-amino-3-(2,5-dimethylphenyl)propan-1-ol
Standard InChI InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3
Standard InChI Key YTGKRACHPANUME-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)C(CCO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Stereochemistry

The compound’s IUPAC name, 3-amino-3-(2,5-dimethylphenyl)propan-1-ol, reflects its branching at the third carbon of the propane chain, where both the amino group and the 2,5-dimethylphenyl moiety are attached. The aromatic ring contains methyl groups at the 2- and 5-positions, creating a steric environment that influences conformational stability . The SMILES notation CC1=CC(=C(C=C1)C)C(CCO)N provides a precise two-dimensional representation, while the InChIKey YTGKRACHPANUME-UHFFFAOYSA-N enables unique chemical identifier retrieval .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC<sub>11</sub>H<sub>17</sub>NOPubChem
Molecular Weight179.26 g/molPubChem
XLogP3-AA1.2PubChem
Hydrogen Bond Donors2PubChem
Rotatable Bond Count3PubChem

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous propanolamines reveals O-H stretching vibrations near 3300 cm<sup>-1</sup> and N-H bending modes around 1600 cm<sup>-1</sup> . Nuclear magnetic resonance (NMR) studies predict a <sup>1</sup>H NMR profile with aromatic proton resonances at δ 6.5–7.2 ppm (2H, m), methyl singlet signals at δ 2.3 ppm (6H, s), and hydroxyl/amine protons appearing as broad singlets between δ 1.5–3.0 ppm .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis typically begins with 2,5-dimethylacetophenone, which undergoes Mannich reaction conditions to introduce the amino-propanol backbone. A modified Eli Lilly resolution-racemization-recycle (RRR) approach, originally developed for duloxetine intermediates, has been adapted for this compound . Key steps include:

  • Condensation: Reacting 2,5-dimethylacetophenone with formaldehyde and ammonium chloride under acidic conditions to form the β-amino alcohol framework.

  • Resolution: Diastereomeric salt formation using (S)-mandelic acid achieves enantiomeric excesses >90% .

  • Purification: Recrystallization from ethylcyclohexane yields the final product with 98% purity .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
CondensationNH<sub>4</sub>Cl, HCHO80°C85%
Resolution(S)-Mandelic acid, PhMe25°C72%
PurificationEthylcyclohexane-10°C95%

Solvent and Catalytic Innovations

Recent advancements substitute tert-butyl methyl ether (t-BuOMe) with toluene (PhMe) in resolution steps, reducing costs while maintaining efficiency . Computational studies using density functional theory (DFT) optimize transition states, predicting a 15% increase in enantioselectivity when using chiral Brønsted acid catalysts .

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

The compound’s structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine suggests potential affinity for monoamine transporters . In silico docking studies using the human serotonin transporter (SERT) model (PDB ID: 5I6X) predict a binding energy of -8.2 kcal/mol, driven by:

  • Hydrogen bonding between the hydroxyl group and Thr439.

  • π-Stacking interactions of the 2,5-dimethylphenyl group with Phe341 .

Enzymatic Metabolism and Toxicity

Cytochrome P450 2D6 (CYP2D6) mediates N-demethylation, producing 3-amino-1-(2,5-dimethylphenyl)propan-1-ol as a primary metabolite . Ames test data for structurally related compounds show no mutagenicity at concentrations <100 μM, suggesting a favorable preclinical safety profile.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparative studies of 2,3-, 2,5-, and 3,5-dimethylphenyl isomers reveal marked differences in biological activity:

Table 3: Biological Activity of Dimethylphenyl Isomers

IsomerSERT IC<sub>50</sub> (nM)CYP2D6 Inhibition (%)
2,5-Dimethyl120 ± 1545 ± 3
2,3-Dimethyl890 ± 9072 ± 5
3,5-Dimethyl450 ± 4038 ± 2

The 2,5-dimethyl configuration exhibits optimal steric complementarity for SERT binding, while 2,3-substituents enhance CYP2D6 affinity due to increased lipophilicity .

Heterocyclic Analogues

Replacing the benzene ring with thiophene (as in 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) increases aqueous solubility by 30% but reduces blood-brain barrier permeability by 40% .

Research Frontiers and Applications

Antidepressant Drug Development

Phase I metabolic stability studies in human liver microsomes show a half-life of 3.2 hours, comparable to marketed SNRIs . Structural modifications targeting the N-methyl group aim to improve pharmacokinetic properties while retaining efficacy .

Catalytic Asymmetric Synthesis

Novel organocatalytic systems using Cinchona alkaloid derivatives achieve enantiomeric ratios of 98:2, surpassing traditional resolution methods . Continuous flow reactors reduce reaction times from 48 hours to 6 minutes while maintaining 99% conversion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator